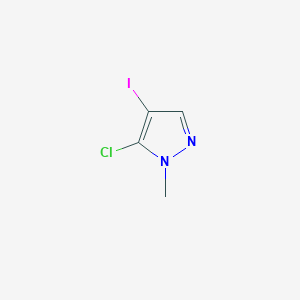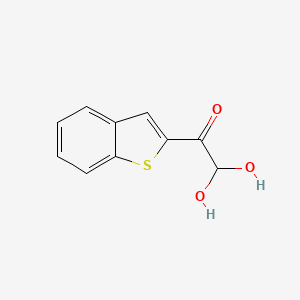
1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of benzothiophene-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene-2-carboxylic acid, while reduction can produce benzothiophene-2-ylmethanol .
Scientific Research Applications
1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Benzothiophen-2-yl)cyclohexylpiperidine: A compound with a similar benzothiophene core but different functional groups, known for its dopamine reuptake inhibition properties.
(2E)-3-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: A chalcone derivative with significant pharmacological applications.
Uniqueness: 1-(1-Benzothiophen-2-yl)-2,2-dihydroxyethanone stands out due to its unique combination of the benzothiophene ring and dihydroxyethanone moiety, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its uniqueness among similar compounds .
Properties
Molecular Formula |
C10H8O3S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C10H8O3S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10,12-13H |
InChI Key |
JEZFJBVOUSTWPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


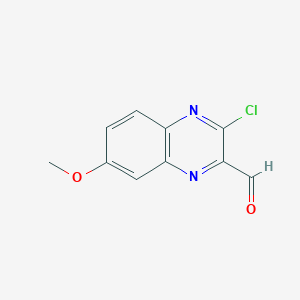
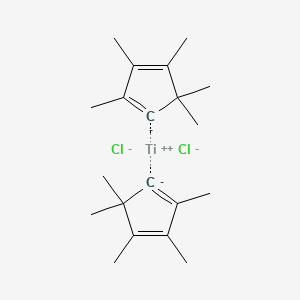

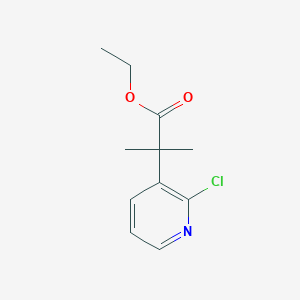
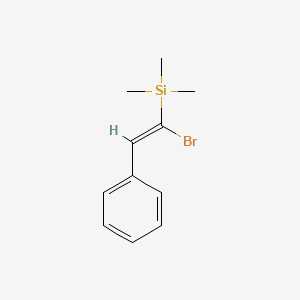
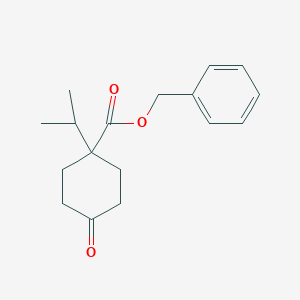
![O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate](/img/structure/B13916158.png)
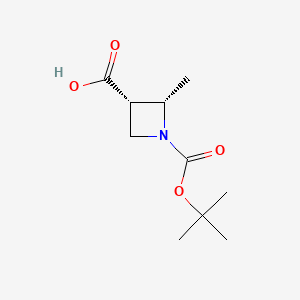
![2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol](/img/structure/B13916165.png)
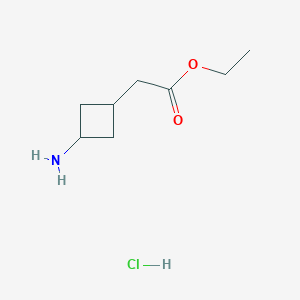
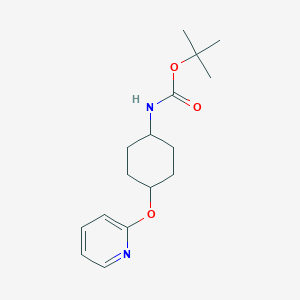
![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)

